Pyrazolo[1,5-a]pyrimidine-3-amidoxime
Description
The Pyrazolo[1,5-a]pyrimidine (B1248293) Core as a Privileged N-Heterocyclic System in Chemical Synthesis
The designation of the pyrazolo[1,5-a]pyrimidine core as a privileged N-heterocyclic system stems from its recurring presence in biologically active compounds. researchgate.net This scaffold provides a rigid, planar framework that is amenable to a variety of chemical modifications. researchgate.net Synthetic chemists have developed numerous strategies for its construction, most commonly through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This synthetic accessibility allows for the creation of large libraries of derivatives for screening and optimization. researchgate.net The inherent chemical properties of the fused ring system, including its aromaticity and the presence of multiple nitrogen atoms, contribute to its ability to engage in various non-covalent interactions with biological macromolecules.
Significance of Structural Modifications within Pyrazolo[1,5-a]pyrimidine Derivatives for Diverse Chemical Applications
The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in the ability to strategically modify its structure to tune its properties for specific applications. Substitutions at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. researchgate.net These modifications are crucial for modulating biological activity, selectivity, and pharmacokinetic properties. researchgate.net For instance, the introduction of different functional groups has led to the development of potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govnih.gov Structure-activity relationship (SAR) studies have become a cornerstone of research in this area, guiding the rational design of new derivatives with enhanced therapeutic potential. researchgate.net Beyond medicine, structural modifications also impact the photophysical properties of these compounds, leading to applications in materials science as fluorophores. rsc.org
Contextualization of Pyrazolo[1,5-a]pyrimidine-3-amidoxime within Contemporary Heterocyclic Chemistry Research
Within the vast family of pyrazolo[1,5-a]pyrimidine derivatives, those bearing an amidoxime (B1450833) functionality at the 3-position represent a specific and intriguing area of research. Amidoximes are versatile functional groups known for their ability to act as nitric oxide donors, bioisosteres of carboxylic acids, and precursors for the synthesis of other heterocyclic rings, such as 1,2,4-oxadiazoles.
The synthesis of a representative compound, 2-methyl-7-(thiophen-2-yl)this compound, has been reported, highlighting a key synthetic route. This derivative was prepared from its corresponding 3-carbonitrile precursor through a reaction with hydroxylamine (B1172632) in the presence of sodium acetate. ekb.egresearchgate.net This transformation underscores the utility of the cyano group as a synthetic handle for introducing the amidoxime functionality onto the pyrazolo[1,5-a]pyrimidine scaffold.
The presence of the amidoxime group opens up avenues for further chemical exploration. For example, the reported cyclization of 2-methyl-7-(thiophen-2-yl)this compound with acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 1,2,4-oxadiazole (B8745197) derivatives demonstrates its utility as a building block for more complex heterocyclic systems. ekb.egresearchgate.net
While the broader pyrazolo[1,5-a]pyrimidine class has been extensively studied for its biological activities, including as kinase inhibitors for cancer treatment and as agents targeting various other diseases, the specific biological profile of the 3-amidoxime derivatives is an area of emerging interest. ekb.egnih.govnih.govbohrium.com The unique chemical properties of the amidoxime moiety suggest that these compounds could exhibit novel pharmacological activities or serve as valuable intermediates in the synthesis of new therapeutic agents.
Below are data tables detailing the properties of a representative this compound derivative and the general biological activities of the parent scaffold.
Table 1: Physicochemical Properties of a Representative this compound Derivative
| Property | Value | Reference |
| Compound Name | 2-methyl-7-(thiophen-2-yl)this compound | ekb.egresearchgate.net |
| Molecular Formula | C11H10N6OS | ekb.egresearchgate.net |
| Synthesis Method | Reaction of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydroxylamine and sodium acetate. | ekb.egresearchgate.net |
| Reactivity | Cyclizes with acetic anhydride or benzoyl chloride to form 1,2,4-oxadiazole derivatives. | ekb.egresearchgate.net |
Table 2: Reported Biological Activities of the Pyrazolo[1,5-a]pyrimidine Scaffold
| Biological Activity | Therapeutic Area | Reference |
| Kinase Inhibition | Cancer | nih.govnih.gov |
| Antimicrobial | Infectious Diseases | nih.gov |
| Anti-inflammatory | Inflammatory Diseases | researchgate.net |
| Anxiolytic | Central Nervous System Disorders | nih.gov |
| Antiviral | Infectious Diseases | researchgate.net |
Properties
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 3 Amidoxime and Its Precursors
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System
The pyrazolo[1,5-a]pyrimidine framework is a fused, planar N-heterocyclic system that serves as a privileged scaffold in medicinal chemistry mdpi.com. Its synthesis has been extensively studied, with several reliable methods developed for its construction mdpi.com.
A predominant and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between an NH-3-aminopyrazole and a 1,3-biselectrophilic compound mdpi.com. The 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the 1,3-bielectrophile to form the six-membered pyrimidine (B1678525) ring fused to the pyrazole (B372694) core nih.gov.
A wide array of 1,3-biselectrophilic reagents can be employed in this reaction, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. Common examples of these reagents include:
β-dicarbonyl compounds (e.g., acetylacetone) ekb.egnih.gov
β-ketonitriles mdpi.com
β-haloenones mdpi.com
The reaction typically proceeds under acidic or basic conditions, and the choice of substituents on both the aminopyrazole and the biselectrophilic partner dictates the final substitution pattern of the heterocyclic product nih.gov.
Modern synthetic chemistry has seen the rise of multi-component reactions (MCRs) for the efficient construction of complex molecules from simple starting materials in a single step. The synthesis of pyrazolo[1,5-a]pyrimidines has also benefited from this approach mdpi.com. These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification processes. For example, Rhodium-catalyzed MCRs have been developed for the synthesis of variously substituted pyrazolo[1,5-a]pyrimidines mdpi.com. Other modern approaches include pericyclic reactions, such as [4+2] cycloadditions, which can form the fused ring system from acyclic precursors in a one-pot manner mdpi.com.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. This includes the use of alternative solvents and energy sources. For the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, deep eutectic solvents (DES) have been utilized as a greener reaction medium ias.ac.in. This approach offers benefits such as high yields, simple work-up procedures, and a scalable process under benign environmental conditions ias.ac.in. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.
Directed Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Intermediates
The synthesis of the target amidoxime (B1450833) relies heavily on the availability of its precursor, Pyrazolo[1,5-a]pyrimidine-3-carbonitrile. This intermediate is synthesized by forming the pyrazolo[1,5-a]pyrimidine ring with a cyano group already incorporated at the 3-position.
A direct and effective method for synthesizing pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives involves the condensation of an appropriately substituted 5-aminopyrazole with specific 1,3-bielectrophiles. For instance, the reaction of 5-amino-3-methyl-1H-pyrazole with arylpropenones (enaminones) in acetic acid can yield 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives ekb.egresearchgate.net. Similarly, condensation with acetylacetone can be used to produce related structures ekb.egresearchgate.net.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
| 5-Aminopyrazole Derivative | 1,3-Bielectrophile | Product | Reference |
|---|---|---|---|
| 5-amino-3-methyl-1H-pyrazole | Arylpropenones (enaminones) | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.egresearchgate.net |
The 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key site for chemical modification to introduce diverse functionalities. The synthesis of Pyrazolo[1,5-a]pyrimidine-3-amidoxime from the corresponding carbonitrile is a prime example of such a functional group interconversion ekb.egresearchgate.net. The versatility of the carbonitrile group at this position allows for its conversion into other important functional groups as well. For example, partial hydrolysis of the cyano group with sulfuric acid can afford the corresponding carboxamide ekb.egresearchgate.net. The presence of derivatives like Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde further underscores the synthetic accessibility and importance of functionalization at this position chemimpex.comsigmaaldrich.comsigmaaldrich.com.
Table 2: Functional Group Transformations at the 3-Position
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Carbonitrile (-CN) | Hydroxylamine (B1172632), Sodium Acetate | Amidoxime (-C(=NOH)NH2) | ekb.egresearchgate.net |
Synthesis of this compound
The primary route to obtaining this compound involves the conversion of a nitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
Conversion of 3-Carbonitrile Precursors to the Amidoxime Moiety via Hydroxylamine Reaction
The synthesis of this compound is achieved through the reaction of a 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile precursor with hydroxylamine. A notable example is the conversion of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile to its corresponding amidoxime. This reaction is typically carried out in the presence of a base, such as sodium acetate, to facilitate the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.govrsc.org
The general reaction scheme is as follows:
R-CN + NH₂OH → R-C(=NOH)NH₂In this specific synthesis, the reaction mixture of the carbonitrile derivative and hydroxylamine hydrochloride with sodium acetate is heated, leading to the formation of the desired N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide. nih.govrsc.org
Optimization of Reaction Conditions and Reagent Systems for Amidoxime Formation
The efficiency of the conversion of nitriles to amidoximes is influenced by several factors, including the choice of solvent, temperature, pH, and the nature of the hydroxylamine reagent. While specific optimization data for the synthesis of this compound is not extensively detailed in the reviewed literature, general principles for amidoxime formation can be applied.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols, such as ethanol or methanol, are commonly used. Aqueous ethanol has been noted for its environmental benefits and simplified workup procedures.
Temperature: The reaction is often carried out at elevated temperatures, such as 80°C, to ensure a reasonable reaction rate. researchgate.net
pH: The pH of the reaction mixture is crucial. A near-neutral pH is often optimal for the reaction of nitriles with hydroxylamine hydrochloride. researchgate.net The addition of a base like sodium acetate helps to maintain a suitable pH for the reaction to proceed efficiently.
Reaction Time: The conversion of the nitrile group to the amidoxime is time-dependent. Longer reaction times generally lead to higher conversion rates by allowing for sufficient diffusion and interaction of the reactants. researchgate.net
Reagent: While hydroxylamine hydrochloride is commonly used, the use of hydroxylamine freebase may be preferable in certain contexts to avoid the introduction of metal ions, which can be critical in applications such as semiconductor manufacturing. google.com
Table 1: General Parameters for Optimization of Amidoxime Synthesis
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol, Aqueous Ethanol | Solubilizes reactants and facilitates the reaction. |
| Temperature | Elevated (e.g., 80°C) | Increases reaction rate. |
| pH | Near-neutral (e.g., pH 7) | Optimizes the nucleophilicity of hydroxylamine. |
| Base | Sodium Acetate, Sodium Carbonate | Neutralizes HCl from hydroxylamine hydrochloride. |
| Reaction Time | Monitored for completion | Ensures maximum conversion of the nitrile. |
Advanced Functionalization and Derivatization Strategies for this compound
The amidoxime moiety is a versatile functional group that can undergo further transformations, and the pyrazolo[1,5-a]pyrimidine core itself is amenable to various modern synthetic methodologies, allowing for extensive structural diversification.
Cyclization Reactions of the Amidoxime Group to Form Oxadiazole Rings
The amidoxime group of this compound can be readily cyclized to form 1,2,4-oxadiazole (B8745197) rings. This transformation provides a route to a new class of derivatives with potentially altered biological activities. The cyclization is typically achieved by reacting the amidoxime with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, in the presence of a base like pyridine. nih.govrsc.org
For instance, heating N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide with acetic anhydride or benzoyl chloride in pyridine leads to the formation of the corresponding 3-(5-methyl-1,2,4-oxadiazol-3-yl)- and 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-pyrazolo[1,5-a]pyrimidine derivatives, respectively. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Introducing Diverse Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov While specific examples of such reactions on this compound are not prevalent in the literature, the reactivity of the core structure suggests that this is a viable strategy for introducing a wide range of substituents.
These reactions typically involve the coupling of a halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an amine (Buchwald-Hartwig amination). The introduction of a halogen at various positions on the pyrazolo[1,5-a]pyrimidine ring, which can then serve as a handle for cross-coupling, is a well-established strategy. For instance, 3-halo-pyrazolo[1,5-a]pyrimidine derivatives can be synthesized and subsequently used in palladium-catalyzed reactions. nih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Core
| Reaction Type | Coupling Partners | Catalyst/Ligand System | Position Functionalized |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | PdCl₂(dppf)·CH₂Cl₂ | C-4, C-6 |
| Buchwald-Hartwig | Benzimidazoles | Tris(dibenzylideneacetone)dipalladium(0)/Xantphos | C-5 |
Nucleophilic Aromatic Substitution (NAS) for Structural Diversification
Nucleophilic aromatic substitution (NAS) is a common method for functionalizing the pyrazolo[1,5-a]pyrimidine ring, particularly at the 5- and 7-positions, which are electrophilic. researchgate.net This approach allows for the introduction of various nucleophiles, such as amines and alkoxides. The reactivity of these positions is often enhanced by the presence of good leaving groups, such as halogens.
For example, the chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive towards nucleophilic substitution. mdpi.com While the influence of the amidoxime group at the 3-position on the reactivity of the pyrimidine ring towards NAS has not been explicitly studied, it is a potential avenue for further derivatization of this compound. The synthesis of pyrazolo[1,5-a]pyrimidines often begins with precursors like 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, which can undergo sequential nucleophilic aromatic substitution and cross-coupling reactions. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
Influence of Substituent Patterns on the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. nih.gov Modifications at positions C2, C3, C5, and C7 have been extensively explored to optimize interactions with various biological targets, such as protein kinases. nih.govnih.gov
Research into Tropomyosin receptor kinase (Trk) inhibitors has highlighted key SAR insights. For instance, the pyrazolo[1,5-a]pyrimidine moiety itself is crucial for forming a hydrogen bond with the hinge region residue Met592, a key interaction for binding affinity. mdpi.comnih.gov The addition of specific groups at different positions further modulates this activity:
Position 3: The presence of a carboxamide or picolinamide group at this position has been shown to significantly enhance Trk inhibitory activity. mdpi.comnih.gov
Position 5: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position can increase Trk inhibition. mdpi.com
Other Positions: Incorporating a morpholine group can improve selectivity by minimizing off-target effects, while fluorine atoms may enhance interactions with other residues like Asn655. mdpi.comnih.gov
In the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), optimization of substituents has led to compounds with potent activity. Specific derivatives, compounds 17 and 19 , demonstrated IC₅₀ values of 0.4 nM against FLT3-ITD and were also effective against resistance-conferring mutations. nih.gov
Similarly, for Pim-1 kinase inhibitors, the substituent at the 5-position is considered more critical for potency than the one at the 3-position. nih.gov Maintaining a key hydrogen bonding interaction with residues Asp-128 and Asp-131 in Pim-1 is crucial, and the length of the linker chain of the substituent at C5 plays a vital role. nih.gov
| Target | Position | Substituent Type | Effect on Activity | Key Interactions |
|---|---|---|---|---|
| Trk Kinases | Core | Pyrazolo[1,5-a]pyrimidine | Essential for Binding | H-bond with Met592 mdpi.comnih.gov |
| Trk Kinases | C3 | Carboxamide/Picolinamide | Enhances Activity mdpi.comnih.gov | - |
| Trk Kinases | C5 | 2,5-difluorophenyl-pyrrolidine | Increases Inhibition mdpi.com | - |
| FLT3-ITD | - | Optimized substituents | Potent Inhibition (IC₅₀ = 0.4 nM) nih.gov | Inhibits resistance mutations nih.gov |
| Pim-1 Kinase | C5 | Oxygen/Nitrogen moieties | Critical for Potency | H-bond with Asp-128/Asp-131 nih.gov |
Conformational Analysis and Stereochemical Considerations in SAR
Conformational rigidity can enhance binding affinity and selectivity. nih.gov For example, in macrocyclic Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine core, the stereochemistry of a pyrrolidine fragment controls the final conformation, leading to atropisomers (isomers arising from restricted rotation) that can have different biological activities. mdpi.com X-ray crystallography has been instrumental in elucidating the structures of these compounds, confirming substituent placement and understanding intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govacs.orgresearchgate.net
The orientation of substituents is crucial. In PI3Kδ inhibitors, docking studies revealed the importance of a morpholine system for binding to the Val-828 residue. mdpi.com For Trk inhibitors, the difluorophenyl group and the ring-opening of a pyrrolidine ring were found to optimize the molecule's orientation to reduce steric hindrance. nih.gov These findings underscore that stereochemical and conformational factors are integral to designing potent and selective inhibitors. ox.ac.uk
Impact of the Amidoxime (B1450833) Moiety at Position 3 on Molecular Interactions
The introduction of an amidoxime group (-C(=NOH)NH₂) at the C3 position of the pyrazolo[1,5-a]pyrimidine core can significantly influence its molecular properties and interactions. Amidoximes are known bioisosteres of carboxylic acids and amides and can act as both hydrogen bond donors and acceptors. nih.gov
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-amidoxime has been achieved through the reaction of the corresponding 3-carbonitrile derivative with hydroxylamine (B1172632). researchgate.netekb.eg This functional group is valuable as it can serve as a precursor for creating other heterocyclic systems, such as 1,2,4-oxadiazoles, by cyclization with reagents like acetic anhydride (B1165640) or benzoyl chloride. researchgate.netekb.eg
While specific SAR studies detailing the direct impact of the 3-amidoxime moiety on target binding for this scaffold are not extensively detailed in the provided context, the inherent properties of the amidoxime group suggest its potential to form key interactions. Its ability to engage in hydrogen bonding can facilitate strong binding to amino acid residues within a target protein's active site. The N'-hydroxy group provides a site for chelation with metal ions, which can be relevant for metalloenzyme inhibition. The conversion of the 3-carbonitrile to the 3-amidoxime and subsequently to a 3-carboxamide demonstrates the chemical versatility at this position, allowing for a range of potential interactions to be explored. researchgate.netekb.eg
| Functional Group at C3 | Precursor | Key Chemical Reaction | Potential Interactions |
|---|---|---|---|
| Amidoxime | Carbonitrile | Reaction with hydroxylamine researchgate.netekb.eg | Hydrogen bond donor/acceptor, metal chelation |
| 1,2,4-Oxadiazole (B8745197) | Amidoxime | Cyclization with acetic anhydride researchgate.netekb.eg | Varied electronic and steric profile |
| Carboxamide | Carbonitrile | Partial hydrolysis with acid researchgate.netekb.eg | Hydrogen bond donor/acceptor |
Regioselectivity in Chemical Transformations and its Implications for SAR
The precise placement of substituents on the pyrazolo[1,5-a]pyrimidine scaffold is paramount for achieving the desired biological activity, making regioselectivity in synthesis a critical consideration for SAR studies. nih.gov Different synthetic methodologies offer control over the substitution pattern. nih.gov
The most common synthesis involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The choice of the β-dicarbonyl reagent directly dictates the substitution pattern on the pyrimidine (B1678525) ring. nih.gov For instance, using β-enaminones instead of 1,3-dicarbonyls can enhance reactivity and control regioselectivity. The reaction proceeds via an initial aza-Michael type addition, followed by cyclocondensation, allowing for the specific synthesis of 2,7-disubstituted products. mdpi.com
This control is crucial for SAR. For example, the amination of 5-chloropyrazolo[1,5-a]pyrimidine with trans-4-aminocyclohexanol proceeds with high selectivity at the nitrogen atom, with no O-linked product detected, which is essential for preserving the desired pharmacophore for Pim-1 inhibition. nih.gov The ability to direct substituents to specific positions (e.g., C2, C5, C7) allows medicinal chemists to systematically probe the structure-activity landscape and optimize compounds for potency and selectivity against their intended biological targets. mdpi.commdpi.com
Mechanistic Investigations of Molecular Interactions for Pyrazolo 1,5 a Pyrimidine Derivatives
Studies on Enzyme Inhibition Mechanisms
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.govrsc.org The unique structure of this heterocyclic system allows it to interact with the ATP-binding pocket of kinases, leading to the modulation of their activity. nih.gov
Research has identified these compounds as effective inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase (TRKA). nih.govrsc.orgmdpi.comekb.egnih.gov For instance, certain derivatives have shown potent dual inhibitory activity against both CDK2 and TRKA. nih.govnih.gov Additionally, the pyrazolo[1,5-a]pyrimidine core is a feature in some Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are relevant in the management of type 2 diabetes. pnrjournal.comxjtlu.edu.cnnih.gov One such derivative, Anagliptin, is a highly selective and potent DPP-IV inhibitor. pnrjournal.com
Table 1: Selected Pyrazolo[1,5-a]pyrimidine Derivatives and their Target Enzymes
| Compound | Target Enzyme(s) | Observed Potency (IC₅₀) | Reference(s) |
|---|---|---|---|
| Anagliptin | DPP-IV | Potent and selective | pnrjournal.com |
| Compound c24 | DPP-IV | 2 nM | xjtlu.edu.cn |
| Compound 6t | CDK2 | 0.09 µM | nih.gov |
| Compound 6s | TRKA | 0.45 µM | nih.gov |
| Compounds 8 and 9 | TrkA | 1.7 nM | mdpi.com |
| Compound 5b | CDK2 | 8.64 µM (against HCT-116 cells) | ekb.eg |
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinases is through ATP-competitive inhibition. nih.gov Their structure mimics the purine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate from binding and halting the phosphorylation cascade. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the design of these inhibitors. nih.gov Modifications to the substituent patterns on the pyrazolo[1,5-a]pyrimidine ring system significantly influence their pharmacological properties and binding affinity. nih.gov While ATP-competitive inhibition is the most common mode, the versatility of the scaffold also allows for the development of allosteric inhibitors, which bind to a site other than the ATP pocket to modulate kinase activity. nih.gov
Molecular docking simulations and structural studies have provided detailed insights into the specific interactions between pyrazolo[1,5-a]pyrimidine inhibitors and their target kinases. ekb.egnih.gov A critical area of interaction is the hinge region, a flexible segment that connects the N- and C-terminal lobes of the kinase domain and is crucial for ATP binding. nih.gov
Inhibitors based on this scaffold typically form one or more hydrogen bonds with the backbone atoms of the hinge region amino acids. nih.gov For example, in TRKA, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been shown to form a key hydrogen bond with the amino acid Met592 in the hinge region. mdpi.com Similarly, in CDK2, docking studies have shown that these derivatives fit well into the active site, and incorporating polar groups at specific positions can facilitate hydrogen bond formation with key residues like Cys531. nih.govekb.eg These interactions are fundamental to the compound's binding affinity and inhibitory potency. mdpi.com
Mechanistic Insights into Receptor Binding and Modulation
Beyond enzyme inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to bind to and modulate various receptors. Tropomyosin receptor kinases (Trks), which are transmembrane receptor tyrosine kinases, are a prominent target. mdpi.com The pyrazolo[1,5-a]pyrimidine moiety is a core component of several approved and clinical-trial-phase TRK inhibitors, such as Larotrectinib and Entrectinib, used in the treatment of solid tumors with NTRK gene fusions. mdpi.com
The mechanism involves the pyrazolo[1,5-a]pyrimidine core binding to the hinge region of the TRK kinase domain, which is essential for its inhibitory action. mdpi.com Structural modifications, such as the addition of a morpholine group, can enhance selectivity and reduce off-target effects, while the incorporation of other groups can improve hydrophobic interactions and metabolic stability. mdpi.com
Copper-Catalyzed Approaches and Mechanistic Pathways in Glycohybrid Synthesis
Recent advances in synthetic chemistry have explored novel methods for creating more complex and potentially more effective pyrazolo[1,5-a]pyrimidine derivatives. One such approach is the copper-catalyzed synthesis of triazole-linked glycohybrids. nih.govnih.gov This method utilizes a microwave-assisted, copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (a "click chemistry" reaction) between 7-O-propargylated pyrazolo[1,5-a]pyrimidines and various 1-azidoglycosides. nih.govnih.gov
This synthetic strategy is efficient, offering high yields (up to 98%) and short reaction times. nih.govnih.govresearchgate.net The resulting glycohybrid molecules, which combine the pyrazolo[1,5-a]pyrimidine scaffold with a carbohydrate moiety via a triazole linker, have shown promising potential as anticancer agents. nih.govresearchgate.netnih.gov The mechanism involves the in-situ generation of a copper(I) catalyst from CuSO₄·5H₂O and sodium ascorbate, which then facilitates the cycloaddition to form the stable triazole bridge. nih.gov This approach allows for the creation of a diverse library of compounds for biological screening. nih.gov
Computational and Molecular Modeling Insights into Pyrazolo[1,5-a]pyrimidine-3-amidoxime: A Theoretical Analysis
Initial investigations into the computational chemistry and molecular modeling of this compound reveal a landscape ripe for exploration. While comprehensive, specific studies on this exact amidoxime (B1450833) derivative are not extensively available in the public domain, analysis of the broader Pyrazolo[1,5-a]pyrimidine class of compounds provides a foundational understanding of its potential molecular interactions and electronic properties. The following sections extrapolate from established research on related structures to build a theoretical profile of this compound.
Advanced Applications and Research Horizons for Pyrazolo 1,5 a Pyrimidine 3 Amidoxime
Application as Chemical Probes in Biological Systems
While direct studies on Pyrazolo[1,5-a]pyrimidine-3-amidoxime as a chemical probe are not extensively documented, the broader class of pyrazolo[1,5-a]pyrimidines has been identified as a promising framework for the development of fluorescent molecules. rsc.orgnih.gov These compounds are recognized as strategic for optical applications, a key feature for chemical probes used to study the dynamics of intracellular processes. rsc.orgnih.gov The tunable photophysical properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be modified through strategic chemical synthesis, allow for the rational design of probes with specific absorption and emission characteristics. rsc.orgnih.gov The stability and performance of some derivatives have been found to be comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.org The amidoxime (B1450833) functional group at the 3-position could potentially serve as a versatile handle for bioconjugation or as a recognition motif for specific biological targets, suggesting a promising avenue for the future development of this compound-based chemical probes.
Role in Combinatorial Library Design for Chemical Space Exploration
The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in the realm of medicinal chemistry and drug discovery, making it an ideal candidate for combinatorial library design. mdpi.comnih.govnih.gov This designation stems from its synthetic versatility, which allows for structural modifications at multiple positions around its periphery. mdpi.comnih.gov The ability to readily introduce a wide array of chemical functionalities enables the generation of large and diverse libraries of compounds for high-throughput screening, thereby facilitating the exploration of vast chemical spaces. mdpi.comnih.gov
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various strategies, including multicomponent reactions, which are particularly amenable to combinatorial approaches. mdpi.com The synthesis of a 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its subsequent conversion to the corresponding amidoxime derivative has been reported, showcasing a viable synthetic route to this compound. ekb.eg This synthetic accessibility, coupled with the scaffold's favorable pharmacological properties, underscores its importance in the construction of compound libraries aimed at discovering new bioactive molecules. mdpi.comnih.gov
Integration into Materials Science Research, Focusing on Photophysical Properties
In recent years, pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in materials science due to their noteworthy photophysical properties. mdpi.comnih.gov These compounds have been investigated for their potential in various optical applications, driven by their tunable fluorescence and stability. rsc.orgnih.gov
Design of Solid-State Emitters
A key area of interest is the development of solid-state emitters. Certain 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines have demonstrated good solid-state emission intensities, with quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63. rsc.orgnih.gov The molecular packing in the solid state, which is influenced by the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core, plays a crucial role in determining the emission properties. nih.gov By carefully selecting substituents, it is possible to design molecules that exhibit strong fluorescence in the solid state, a desirable characteristic for applications such as organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Development of Fluorescent Molecules and Chemosensors
The pyrazolo[1,5-a]pyrimidine core is a versatile fluorophore whose absorption and emission properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions. rsc.orgnih.gov For instance, the presence of electron-donating groups at the 7-position has been shown to enhance both absorption and emission. rsc.orgnih.gov This tunability makes them excellent candidates for the development of fluorescent molecules for a range of applications.
Furthermore, these fluorescent properties can be harnessed for the creation of chemosensors. By incorporating a recognition moiety for a specific analyte, the fluorescence of the pyrazolo[1,5-a]pyrimidine core can be modulated upon binding, allowing for the detection of the target species. This approach has been successfully used to develop chemosensors based on this scaffold.
Exploration in Next-Generation Therapeutic Agent Design (excluding clinical data)
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of next-generation therapeutic agents, particularly as inhibitors of various protein kinases. nih.gov The versatile chemistry of this heterocyclic system allows for the development of potent and selective inhibitors for a range of biological targets implicated in diseases such as cancer and inflammatory disorders. nih.govnih.govnih.gov
Numerous studies have focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), tropomyosin receptor kinases (Trks), and cyclin-dependent kinases (CDKs). nih.govnih.govekb.egnih.gov For example, a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was designed and synthesized as selective PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The structural modifications on the pyrazolo[1,5-a]pyrimidine core are guided by structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov
The synthesis of a pyrazolo[1,5-a]pyrimidine derivative bearing an amidoxime at the 3-position from a corresponding carbonitrile highlights a synthetic pathway to introduce this functional group. ekb.eg The amidoxime moiety is known to be a versatile precursor for other heterocyclic systems, such as oxadiazoles, and can also act as a coordinating group for metal ions, opening up further possibilities for the design of novel therapeutic agents. ekb.eg
Interactive Data Table: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at C7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 4a | 4-Pyridyl | 358 | 436 | 0.38 |
| 4b | 2,4-Dichlorophenyl | 362 | 432 | 0.25 |
| 4d | Phenyl | 355 | 429 | 0.28 |
| 4e | 4-Methoxyphenyl | 370 | 450 | 0.63 |
Data sourced from a study on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are intermediates like 3-amidoxime functionalized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds, α,β-unsaturated systems, or alkoxymethylene-β-dicarbonyl reagents . For amidoxime functionalization, intermediates like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be converted to amidoximes through reactions with hydroxylamine under controlled pH and temperature . Key steps include refluxing in polar solvents (e.g., ethanol/DMF) and purification via recrystallization .
Q. What spectroscopic techniques are used to confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for regiochemical confirmation, particularly to distinguish between positional isomers . Infrared (IR) spectroscopy identifies functional groups like amidoximes (N–O stretch at ~930 cm⁻¹) and carbonyls. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction resolves ambiguous regiochemistry in crystalline derivatives .
Q. How do substituents at the 3-position influence the solubility and reactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Substituents like carboxylic acids (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) enhance water solubility, enabling aqueous-phase reactions . Amidoxime groups introduce nucleophilic sites for further functionalization (e.g., forming oxadiazoles) . Bulky substituents (e.g., phenyl groups) may sterically hinder reactions, requiring optimized conditions (e.g., microwave-assisted synthesis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-products during pyrazolo[1,5-a]pyrimidine synthesis?
By-products often arise from competing pathways, such as incomplete cyclization or regioselective ambiguities. Strategies include:
- Using pyridine as a base to stabilize intermediates .
- Controlling temperature (e.g., reflux at 80–100°C) to favor cyclization over side reactions .
- Employing microwave irradiation to accelerate kinetics and improve selectivity . Purification via column chromatography or recrystallization in DMF/ethanol resolves mixtures .
Q. What methodologies resolve contradictions in regiochemical assignments for pyrazolo[1,5-a]pyrimidine derivatives?
Ambiguities arise when symmetric reagents yield indistinguishable isomers. Advanced approaches include:
- ¹⁵N-¹H HMBC NMR : Correlates nitrogen and proton environments to confirm regiochemistry .
- X-ray crystallography : Definitive for solid-state structures .
- Computational modeling : Predicts stability and spectral patterns of isomers .
Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidine-3-amidoximes as kinase inhibitors?
SAR studies prioritize substituents at key positions:
- 3-Amidoxime : Enhances hydrogen bonding with kinase ATP-binding pockets .
- 7-Substituents (e.g., aryl groups) : Improve selectivity for targets like Pim-1 or CDK9 .
- 2-Methyl or phenyl groups : Modulate lipophilicity and bioavailability . High-throughput screening coupled with molecular docking validates binding modes .
Q. What experimental strategies evaluate the biological activity of pyrazolo[1,5-a]pyrimidine-3-amidoximes in cancer models?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Enzyme inhibition : Test kinase activity via radiometric or fluorescence-based assays .
- Apoptosis markers : Quantify caspase-3/7 activation or Annexin V staining .
- In vivo xenografts : Assess tumor growth inhibition in murine models .
Methodological Troubleshooting
Q. How to address low yields in amidoxime formation from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Excess hydroxylamine : Ensure stoichiometric excess (1.5–2 eq) to drive the reaction .
- pH control : Maintain mildly acidic conditions (pH 5–6) to avoid hydrolysis .
- Solvent choice : Use ethanol/water mixtures for solubility and stability .
Q. What steps minimize decomposition during pyrazolo[1,5-a]pyrimidine derivatization?
- Avoid prolonged heating : Use microwave irradiation for rapid reactions .
- Inert atmosphere : Protect reactive intermediates (e.g., amidoximes) from oxidation .
- Low-temperature storage : Stabilize products at –20°C in desiccated form .
Data Analysis & Interpretation
Q. How to interpret conflicting bioactivity data between similar pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions may stem from:
- Cellular permeability differences : LogP adjustments via substituent variation .
- Off-target effects : Profile selectivity using kinase panels .
- Metabolic stability : Assess hepatic microsome degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
